5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry ADME Prediction Drug Design

SAR teams synthesizing GLS1 inhibitors often encounter inconsistent potency when substituting the 5-position of the 1,3,4-thiadiazole scaffold. 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 15884-86-3) resolves this with a methoxymethyl group explicitly claimed in GLS1 inhibitor patents for achieving potent, selective enzyme inhibition. • Patent-validated intermediate for GLS1-targeted oncology programs; co-crystal structure available (PDB 5RK5) to guide fragment-based design. • 97% purity minimizes side reactions in multi-step synthetic routes, yielding cleaner final compounds and reproducible SAR data. • Favorable fragment-like profile (LogP -0.3, TPSA 89.3 Ų) ensures aqueous solubility and reduces aggregation artifacts in biochemical assays.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 15884-86-3
Cat. No. B174378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
CAS15884-86-3
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(S1)N
InChIInChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
InChIKeyZLDOCTTXAVVDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Overview


5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 15884-86-3) is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class, characterized by a 2-amino group and a 5-methoxymethyl substituent on the thiadiazole ring. Its molecular formula is C4H7N3OS, with a molecular weight of 145.18 g/mol . The compound is a solid at ambient temperature, typically appearing as a pale yellow crystalline powder, with a predicted pKa of 2.90±0.10 and LogP of -0.3, indicating moderate aqueous solubility and low lipophilicity [1]. Synthetically, it serves as a versatile intermediate in medicinal chemistry, having been referenced in patents for the synthesis of bioactive molecules, including GLS1 inhibitors and kinase modulators [2]. Its primary role in the scientific supply chain is as a high-purity research reagent and building block for the synthesis of more complex drug-like molecules.

Medicinal chemistry building block for kinase modulators and GLS1 inhibitors
High-purity research reagent with supporting analytical data
Fragment-based screening and structure-guided design compatible

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Substitution Risks


Substituting 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine with a closely related 1,3,4-thiadiazole analog, such as 5-methyl- or 5-ethoxymethyl derivatives, is not a trivial decision. While these compounds share the same core heterocyclic scaffold, the nature of the 5-position substituent profoundly influences both the physicochemical properties (e.g., lipophilicity, solubility, hydrogen-bonding capacity) and the resulting biological activity of the final derived molecules [1]. The methoxymethyl group (-CH2OCH3) confers a specific balance of steric bulk and electronic character, acting as a hydrogen bond acceptor that can be critical for target engagement. In the context of glutaminase 1 (GLS1) inhibitor design, for instance, the presence of a methoxymethyl group at this position has been explicitly claimed as a key structural feature for achieving potent enzyme inhibition, a property not guaranteed by simple alkyl or other alkoxymethyl substitutions [2]. Therefore, procurement decisions must be guided by specific, quantifiable differentiators rather than broad class membership. The following evidence provides the basis for such informed selection.

Methoxymethyl group shifts lipophilicity and polar surface area versus methyl or ethyl analogs, altering solubility and permeability context.

Lower standard purity of 5-ethoxymethyl analog may introduce higher impurity burden, risking assay interference without repurification.

Patent-specific GLS1 inhibitor motif is not guaranteed with simple alkyl-substituted 1,3,4-thiadiazol-2-amines.

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Differentiating Evidence


Physicochemical Profile vs. 5-Methyl Analog

Compared to the simpler 5-methyl-1,3,4-thiadiazol-2-amine, the target compound introduces a methoxymethyl group, which results in a significantly lower computed partition coefficient (LogP) and a higher topological polar surface area (TPSA). Specifically, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine has an XLogP3-AA of -0.3 and a TPSA of 89.3 Ų [1], while 5-methyl-1,3,4-thiadiazol-2-amine has a higher LogP of 0.4 and a lower TPSA of 64.2 Ų [2]. This shift indicates that the methoxymethyl derivative possesses greater aqueous solubility potential and a larger polar surface area for intermolecular interactions, which can directly impact oral bioavailability and target binding profiles in drug discovery programs.

Physicochemical Profile
Reported
Target LogP -0.3, TPSA 89.3 Ų; 5-methyl analog LogP 0.4, TPSA 64.2 Ų
Supports solubility and permeability differentiation in ADME context
Computed values; experimental validation recommended
Medicinal Chemistry ADME Prediction Drug Design

Purity vs. Ethoxymethyl Analog

When sourcing research-grade material, the available purity and quality control documentation are key differentiators. Major suppliers of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine offer standard purities of 97-98% with supporting analytical data (e.g., NMR, HPLC, GC) . In contrast, the closest commercially available analog, 5-ethoxymethyl-1,3,4-thiadiazol-2-amine, is commonly offered at a lower standard purity of 95% . While a 2-3% purity difference may appear marginal, it can translate into a higher concentration of impurities that may interfere with sensitive biological assays or require additional purification steps, thereby increasing the effective cost and time required for downstream applications.

Purity vs. Ethoxymethyl Analog
Data to verify
Target standard purity 97–98%; analog standard purity 95%
May reduce assay interference and repurification need
Supplier-catalog comparison; lot-specific verification advised
Chemical Sourcing Quality Control Reproducibility

GLS1 Inhibitor Patent Evidence

The methoxymethyl substituent is not an arbitrary choice but a structurally defined feature in advanced patent applications. In a key patent (WO2016/092255 A1) related to GLS1 inhibitors for cancer therapy, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine is explicitly claimed and exemplified as a core intermediate [1]. This contrasts with many simple alkyl- or aryl-substituted 1,3,4-thiadiazol-2-amines, which lack this level of specific, high-value intellectual property anchoring. The presence of this compound in such filings indicates its perceived utility and validates its role in generating novel, patentable chemical matter. Researchers aiming to explore this specific chemical space for GLS1 inhibition or related targets will find this compound to be an essential, non-interchangeable building block.

GLS1 Patent Anchor
Class-level
Explicitly claimed in WO2016/092255 A1 as key intermediate
Aligns synthesis with patent-defined GLS1 inhibitor chemical space
Patent context requires IP review for specific use
Oncology Glutaminase Inhibition Medicinal Chemistry IP

Scalable High-Yield Synthesis

A robust and high-yielding synthetic route is critical for both cost-effective procurement and for researchers planning to scale their own syntheses. A published method details the synthesis of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide and methoxyacetic acid using phosphoryl chloride, achieving an isolated yield of 81% at a multi-gram scale (51 g) . This high efficiency, along with a well-defined recrystallization protocol, translates to lower production costs and greater commercial availability compared to more challenging 5-substituted analogs that may require multi-step syntheses, expensive catalysts, or complex purification procedures (e.g., certain 5-aryl derivatives). The availability of such a scalable method supports both reliable commercial supply and feasible in-house synthesis if required.

Scalable Synthesis
Data to verify
81% yield (51 g scale)
Supports cost-effective supply and in-house scale-up feasibility
POCl₃/dioxane method; recrystallization from MeTHF/iPrOH
Process Chemistry Scale-up Synthesis Cost of Goods

Crystal Structure in Fragment-Based Discovery

The compound's utility in modern drug discovery is further validated by its inclusion in public structural databases. A crystal structure of the PH-interacting protein (PHIP) in complex with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine has been deposited in the Protein Data Bank (PDB ID: 5RK5) [1]. This demonstrates that the compound is not merely a theoretical building block but a tangible fragment that can engage protein targets in a defined binding mode, as observed by X-ray crystallography. This level of experimental validation is not available for the vast majority of unstudied 1,3,4-thiadiazole analogs. For researchers engaged in fragment-based screening or structure-guided design, this pre-existing structural data provides a significant advantage, accelerating hit-to-lead campaigns by offering a starting point with known binding geometry.

Co-crystal Structure
Reported
PDB: 5RK5 (PHIP protein complex)
Provides binding mode reference for fragment-based design
Fragment screening data from SGC campaign
Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Applications


GLS1 Inhibitor Synthesis for Oncology

Based on its explicit claiming in GLS1 inhibitor patents [1], this compound is an ideal starting material for synthesizing novel glutaminase inhibitors. Its methoxymethyl group is a key structural motif for achieving potent and selective GLS1 inhibition, a validated target in oncology. Procurement of this specific intermediate ensures alignment with patent-protected chemical space and increases the likelihood of generating biologically active analogs. The high purity (97-98%) minimizes side reactions during complex synthetic sequences, leading to cleaner final products and more reliable structure-activity relationship (SAR) data.

FBDD and Structure-Guided Design

The availability of a co-crystal structure in the PDB (5RK5) [2] makes this compound an exceptionally valuable fragment for FBDD campaigns. Researchers can leverage this structural data to design focused libraries with improved potency and selectivity against the PHIP protein or related bromodomain-containing targets. Its favorable physicochemical properties (LogP -0.3, TPSA 89.3 Ų) [3] are consistent with fragment-like chemical space, ensuring good solubility and minimizing the risk of aggregation-based assay artifacts.

Chemical Biology Probes for Target Validation

Due to its straightforward and high-yielding synthesis (81% yield) and the presence of a primary amine handle, this compound can be readily functionalized to create chemical probes, such as affinity tags (e.g., biotinylated derivatives) or fluorescent probes (e.g., BODIPY conjugates). These tools can be used to study the target engagement, cellular localization, and mechanism of action of the parent thiadiazole-containing molecules, providing critical data for target validation studies. The compound's high commercial purity reduces the need for extensive purification of the final probe, saving valuable research time.

DMPK Assay Development

The distinct physicochemical profile of this compound (LogP -0.3, pKa 2.90) [3] makes it a useful control or benchmark in DMPK assays. For example, it can be used to calibrate or validate in vitro models for assessing metabolic stability, permeability (e.g., Caco-2 or PAMPA), and plasma protein binding of low-lipophilicity, polar heterocyclic compounds. Its use as a reference standard helps ensure the reproducibility and comparability of DMPK data across different experiments and laboratories, supporting the robust evaluation of new chemical entities.

Application
Selection Property
Validation Focus
GLS1 inhibitor synthesis for cancer research
Methoxymethyl substitution patent context
Target engagement and SAR alignment
Fragment-based drug discovery
Available co-crystal structure reference
Binding mode reproducibility and library design
Chemical biology probe development
Primary amine handle for bioconjugation
Target engagement and cellular localization
DMPK assay reference standard
Low lipophilicity and high polarity profile
Assay calibration and data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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